molecular formula C10H19NO3 B6273948 2-acetamidooctanoic acid CAS No. 80782-69-0

2-acetamidooctanoic acid

Cat. No.: B6273948
CAS No.: 80782-69-0
M. Wt: 201.3
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Description

2-Acetamidooctanoic Acid is a specialized organic compound of significant interest in chemical and biochemical research. This molecule features an eight-carbon chain (octanoic acid backbone) with an acetamido functional group at the second carbon, a structure that suggests potential as a building block or intermediate in organic synthesis . Compounds with similar acetamido scaffolds are frequently explored as key intermediates in the development of novel active molecules, such as herbicides, highlighting the value of this structural motif in discovery research . As a reagent-grade material, our this compound is supplied with a comprehensive Certificate of Analysis to ensure identity and purity, meeting the exacting standards required for experimental reproducibility. It is essential for researchers to handle this material with appropriate personal protection equipment and store it according to the provided guidelines, as it may be air-sensitive . This product is strictly labeled "For Research Use Only" and is not manufactured for use in diagnostic procedures, therapeutics, or consumer applications.

Properties

CAS No.

80782-69-0

Molecular Formula

C10H19NO3

Molecular Weight

201.3

Origin of Product

United States

Biological Relevance and Mechanistic Studies of 2 Acetamidooctanoic Acid

Metabolic Context and Biotransformation Pathways

Role as a Metabolite in Non-Human Biological Systems

2-Acetamidooctanoic acid, also known as N-acetyl-2-aminooctanoic acid, is recognized as a member of the N-acyl-alpha amino acid class of organic compounds. hmdb.ca While detailed studies on its specific functional role in non-human biological systems are limited, its presence as a metabolite is confirmed through its detection in biological fluids and its connection to enzymatic pathways. bioscientifica.combioscientifica.comresearchgate.net For instance, the biosynthesis of its precursor, (S)-2-aminooctanoic acid (2-AOA), has been demonstrated using a transaminase from the bacterium Chromobacterium violaceum, achieving high enantiomeric excess (>98% ee). nih.gov This biocatalytic production highlights a potential route for its formation in microbial systems.

N-acetylation of amino acids is a widespread metabolic process observed across various organisms. In some non-human systems, such as the yeast Saccharomyces cerevisiae, N-acetylation serves as a detoxification mechanism for D-amino acids. science.gov While not directly demonstrated for this compound, this function represents a potential role for such N-acetylated amino acids in microorganisms. The formation of this compound from its precursor 2-aminooctanoate is suggested by human genetic studies that link the NAT8 locus to the ratio of these two metabolites, pointing to a direct biological synthesis pathway. nih.gov

Association with Broader Amino Acid Metabolic Networks

The existence of this compound places it within the broader context of N-acetylated amino acids (NAAAs), which are increasingly understood as significant players in metabolic regulation. nih.govresearchgate.net The N-acetylation process itself is a critical intersection point in cellular metabolism, linking the breakdown of carbohydrates, fatty acids, and amino acids through the central metabolite acetyl coenzyme A (acetyl-CoA). creative-proteomics.com Acetyl-CoA, the donor of the acetyl group, is a key molecule in numerous metabolic pathways, and its use in N-acetylation integrates the status of central carbon metabolism with amino acid function and protein turnover. creative-proteomics.comrupress.org

Free N-acetylated amino acids in cells can originate from the degradation of proteins that have been acetylated at their N-terminus, a common post-translational modification. nilssonlab.senih.gov This connects the regulation of protein stability and turnover directly to the pool of free amino acids and their derivatives. Furthermore, N-AAA conjugates are involved as intermediates in both primary and alternative metabolic pathways, playing a role in processes such as the salvaging of acetyl-CoA and enhancing the solubility of carboxylic acid intermediates for excretion. mdpi.com The extensive acetylation of enzymes involved in amino acid metabolism suggests a complex regulatory network where molecules like this compound could be signaling molecules or metabolic buffers. rupress.org

Enzymatic Deacetylation Pathways

The primary biotransformation pathway for N-acetylated amino acids is enzymatic deacetylation, catalyzed by a class of enzymes known as acylases. These enzymes hydrolyze the amide bond, releasing the free amino acid and an acetyl group. Several microbial enzymes have demonstrated activity towards N-acyl amino acids with fatty acyl chains, suggesting they could process this compound.

For example, polymyxin (B74138) acylase from Pseudomonas sp. M-6-3 is capable of deacylating various N-fatty acyl-amino acids. tandfonline.com Similarly, penicillin acylase from Streptomyces lavendulae shows a high affinity for substrates with hydrophobic acyl moieties, with its best substrate being penicillin K (octanoyl penicillin). nih.gov This specificity for the octanoyl group indicates a strong potential for this enzyme to act on this compound. The catabolism of N-AAA conjugates is generally attributed to aminoacylases, which regenerate the parent amino acid. mdpi.com

Detailed research findings on relevant deacetylation enzymes.
EnzymeSource OrganismSubstrate(s) / SpecificityReference
Polymyxin AcylasePseudomonas sp. M-6-3Deacylates N-fatty acyl-peptides and N-fatty acyl-amino acids. tandfonline.com
Penicillin AcylaseStreptomyces lavendulaeHydrolyzes penicillins with aliphatic acyl-chains; highest activity for Penicillin K (octanoyl penicillin). Shows specificity for hydrophobic acyl moieties. nih.gov
AHL Acylases (general)Various bacteria (e.g., Pseudomonas syringae, Anabaena sp.)Belong to the Ntn hydrolase superfamily and cleave amide bonds in N-acyl homoserine lactones, often showing a preference for longer acyl chains (C8-C14). biorxiv.org

Molecular Interactions and Cellular Mechanisms

Ligand-Receptor Binding Studies (in vitro/non-human models)

Currently, there is a notable absence of published scientific literature detailing specific ligand-receptor binding studies for this compound. While the broader family of N-acyl amino acids has been investigated for interactions with various cellular targets, research has not yet extended to this particular medium-chain N-acetylated amino acid. nih.govunite.it Consequently, its potential to act as a signaling molecule through direct interaction with nuclear or cell-surface receptors remains an open area for future scientific inquiry. Elucidating whether this compound can bind to specific protein targets is a critical step in understanding its potential physiological functions beyond its role as a metabolite.

Enzymatic Activity Modulation and Inhibition Profiles

Similar to ligand-receptor interactions, there is a lack of direct research into the specific enzymatic modulation or inhibition profiles of this compound. However, studies on its constituent fatty acid, octanoic acid, provide context for potential bioactivity. Octanoic acid has been identified as a potent inhibitor of certain enzymes. Notably, it inhibits the penicillin acylase from Streptomyces lavendulae, the same enzyme that shows high specificity for octanoyl substrates. nih.gov This suggests a potential feedback inhibition mechanism where the product's acyl chain could regulate enzyme activity. Furthermore, octanoic acid has been shown to promote the catabolism of branched-chain amino acids by inhibiting the activity of hepatic branched-chain alpha-keto acid dehydrogenase kinase. These findings highlight the bioactivity of the eight-carbon fatty acid component, though it cannot be directly extrapolated to the N-acetylated amino acid derivative.

Detailed research findings on enzyme inhibition by the related compound Octanoic Acid.
InhibitorEnzymeSourceInhibition Constant (Ki) / EffectReference
Octanoic AcidPenicillin AcylaseStreptomyces lavendulae0.8 mM nih.gov
Octanoic AcidBranched-chain alpha-keto acid dehydrogenase kinase (BDK)Rat liverInhibits BDK activity, leading to activation of the BCKDH complex.

Interactions with N-Acetyltransferases and Related Enzymes

The enzymatic synthesis and degradation of this compound would likely involve N-acetyltransferases (NATs) and amidohydrolases. NATs are a diverse family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to a primary amine. The formation of this compound could theoretically occur through the action of a specific N-acetyltransferase that utilizes octanoic acid with an amino group at the second carbon as a substrate.

In the broader context of N-acylated lipids, N-acyltransferases play a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids. mdpi.com These enzymes transfer a fatty acyl group from a phospholipid to the head group of phosphatidylethanolamine. mdpi.com While the substrates are different, this illustrates a general enzymatic mechanism for N-acylation that could be analogous to the synthesis of this compound.

Conversely, the breakdown of this compound would likely be carried out by an amidohydrolase, which would cleave the amide bond to release octanoic acid and acetamide. The specificity of such an enzyme for this compound would be a key determinant of its metabolic stability and, consequently, its biological activity.

Table 1: Potential Interacting Enzymes and Their Functions

Enzyme Class Potential Function Relevance to this compound
N-Acetyltransferases (NATs) Catalyze the transfer of an acetyl group to a primary amine. Potentially involved in the synthesis of this compound.

Intracellular Localization and Transport Mechanisms (in research models)

The intracellular localization and transport of this compound are likely influenced by its physicochemical properties, particularly its nature as a medium-chain fatty acid derivative. The octanoic acid backbone suggests that it could traverse cellular membranes.

The transport of fatty acids across the plasma membrane can occur through passive diffusion or be facilitated by protein transporters. The specific mechanism is often dependent on the chain length of the fatty acid. While long-chain fatty acids typically require transporters, medium-chain fatty acids like octanoic acid can often cross membranes more readily.

N-acylation can significantly alter the properties of a molecule, potentially affecting its transport and subcellular distribution. The addition of the acetamido group increases the polarity of the octanoic acid backbone, which might influence its interaction with membrane transporters and its partitioning between aqueous and lipid environments within the cell. The specific transporters that might recognize and shuttle this compound across cellular and organellar membranes have not yet been identified.

Role in Cellular Signaling and Regulatory Processes (mechanistic focus)

While direct evidence for the role of this compound in cellular signaling is not available, studies on structurally similar molecules, such as N-acylated amino acids and octanoic acid, provide insights into its potential signaling functions. N-acyl amino acids are recognized as a class of endogenous signaling molecules with diverse biological activities. nih.gov

Octanoic acid itself has been shown to influence cellular signaling pathways. For instance, in HepG2 hepatoma cells, octanoic acid, along with other medium-chain fatty acids, was found to promote the phosphorylation of key proteins in the Akt-mTOR signaling axis, a central regulator of cell growth, proliferation, and metabolism. nih.gov This suggests that the octanoyl moiety of this compound could potentially engage with similar signaling pathways.

Furthermore, the acylation of proteins with fatty acids, including octanoic acid, is a well-established post-translational modification that regulates protein localization and function. ocl-journal.orgresearchgate.net The octanoylation of the hormone ghrelin, for example, is essential for its activity. wikipedia.org While this involves the attachment of octanoic acid to a protein, it highlights the importance of this fatty acid in molecular recognition and signaling events. It is conceivable that this compound could act as a signaling molecule in its own right or serve as a precursor for the octanoylation of other molecules.

Table 2: Potential Cellular Signaling Pathways Influenced by this compound

Signaling Pathway Potential Effect Mechanistic Hypothesis
Akt-mTOR Axis Modulation of phosphorylation status The octanoyl group may interact with components of this pathway, similar to octanoic acid. nih.gov

Studies in Non-Mammalian and In Vitro Biological Systems

Direct studies of this compound in non-mammalian and in vitro systems are scarce. However, research on related compounds provides a framework for how such studies could be designed and what they might reveal.

In an in vitro study, a related compound, N-octanoyl-beta-D-glucosylamine, was synthesized and characterized as a surfactant for membrane protein studies. nih.gov This highlights the potential utility of N-acylated octanoic acid derivatives as tools in biochemical and biophysical research.

Octanoic acid has been investigated in various in vitro and non-mammalian models. For example, its effects on the growth of foodborne pathogens on date fruits have been studied, demonstrating its antimicrobial properties. mdpi.com In vitro studies with the HepG2 cell line have explored its impact on cellular metabolism and signaling. nih.gov

Future in vitro studies on this compound could utilize cell lines to investigate its effects on cell viability, proliferation, and specific signaling pathways. Non-mammalian model organisms, such as zebrafish or Caenorhabditis elegans, could be employed to study its developmental and physiological effects in a whole-organism context. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Acetamide
Acetyl-CoA
N-acylethanolamines (NAEs)
N-octanoyl-beta-D-glucosylamine
Octanoic acid

Advanced Analytical Techniques for Research on 2 Acetamidooctanoic Acid

Chromatographic Separation Methods

Chromatography is a fundamental tool in the analytical chemist's arsenal, enabling the separation of complex mixtures into their individual components. For 2-acetamidooctanoic acid, various chromatographic techniques can be employed to assess its purity, determine its concentration, and isolate it from interfering substances.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For the analysis of this compound, a C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol nih.govsemanticscholar.orgmdpi.comsielc.comsielc.comsemanticscholar.orgjchr.org. The pH of the aqueous phase is a critical parameter that influences the retention time and peak shape of the acidic analyte. By adjusting the pH to suppress the ionization of the carboxylic acid group, retention on the nonpolar stationary phase can be enhanced.

UV detection is a common method for the quantification of this compound, typically performed at a low wavelength such as 210 nm where the amide and carboxyl groups exhibit some absorbance nih.govsielc.com. The purity of a this compound sample can be assessed by analyzing the chromatogram for the presence of extraneous peaks. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations nih.govjchr.orgresearchgate.netnih.gov. The method's performance is evaluated through validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) nih.govresearchgate.netnih.gov.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Compounds Structurally Similar to this compound

ParameterConditionReference
Column C8 or C18, 5 µm particle size, 150 mm x 4.6 mm researchgate.net
Mobile Phase Acetonitrile/Water (e.g., 60:40, v/v) with acid modifier (e.g., 0.2% H₃PO₄) semanticscholar.orgsielc.com
Flow Rate 1.0 mL/min semanticscholar.orgsielc.comresearchgate.net
Detection UV at 210 nm nih.govsielc.comresearchgate.net
Temperature Ambient or controlled (e.g., 30 °C) semanticscholar.org

This table presents typical starting conditions for method development based on the analysis of octanoic acid and other organic acids. Optimization for this compound would be required.

Gas Chromatography (GC) with Derivatization Techniques

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility of this compound, which contains polar carboxylic acid and amide functional groups, direct analysis by GC is challenging sigmaaldrich.comcolostate.edu. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form sigmaaldrich.comcolostate.edugcms.cz.

Common derivatization strategies for compounds containing carboxylic acid and amide groups include silylation and esterification colostate.edugcms.cznih.gov.

Silylation: This is a widely used technique where active hydrogens in the molecule are replaced by a trimethylsilyl (TMS) group sigmaaldrich.comgcms.cznih.gov. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed sigmaaldrich.com. The resulting TMS derivative of this compound would be significantly more volatile and exhibit improved chromatographic behavior.

Esterification: The carboxylic acid group can be converted to an ester, for example, a methyl ester, to increase volatility acs.orgnih.gov. This can be achieved by reacting the analyte with an alcohol (e.g., methanol) in the presence of an acid catalyst acs.orgnih.gov.

Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of the stationary phase is critical for achieving good resolution. A nonpolar or medium-polarity column, such as one with a 5% phenyl polysiloxane phase, is often suitable for the analysis of these types of derivatives sigmaaldrich.com. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic and Amino Acids

Derivatization TechniqueReagentTarget Functional Group(s)Reference
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Carboxyl, Amide sigmaaldrich.com
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Carboxyl, Amide sigmaaldrich.com
EsterificationMethanol / Acetyl ChlorideCarboxyl acs.orgnih.gov

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the analysis of this compound, which is an anionic compound at neutral and basic pH, CE offers a powerful alternative to HPLC and GC nih.govnih.govcreative-proteomics.com.

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE) solution. The sample is introduced at one end of the capillary, and a high voltage is applied across it. Anions like the deprotonated form of this compound will migrate towards the anode. The separation of different components in a mixture is achieved due to differences in their charge-to-size ratios nih.govnih.gov.

Detection in CE can be accomplished using various methods. UV-Vis absorbance is a common approach, where the analyte is detected as it passes through a small window in the capillary creative-proteomics.comdiva-portal.org. For compounds that lack a strong chromophore, indirect UV detection can be used, where a chromophore is added to the BGE. The analyte displaces the chromophore, leading to a decrease in absorbance. For enhanced sensitivity and selectivity, CE can be coupled with mass spectrometry (CE-MS) creative-proteomics.comnih.gov.

Derivatization can also be employed in CE to improve detectability, especially for UV or fluorescence detection nih.govdiva-portal.org. However, direct detection of the underivatized compound is often possible, simplifying sample preparation.

Mass Spectrometry Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the identification, quantification, and structural elucidation of compounds. When coupled with a chromatographic separation method, such as LC or GC, it provides a highly specific and sensitive analytical system.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry nih.govsemanticscholar.orgmdpi.comnih.govunimi.itunitn.it. This technique is exceptionally well-suited for the analysis of this compound in complex biological matrices.

Following separation by RP-HPLC as described in section 4.1.1, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing molecular weight information mdpi.comnih.govunitn.it.

For quantification, tandem mass spectrometry (MS/MS) is often employed in a mode called selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) unimi.itunitn.it. In this approach, the precursor ion (e.g., the [M-H]⁻ of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process provides a high degree of selectivity and sensitivity, allowing for accurate quantification even at low concentrations unimi.it.

The fragmentation pattern of this compound in MS/MS can also provide structural information. For N-acetylated amino acids, common fragmentation pathways include the loss of water (H₂O) and the loss of a ketene (C₂H₂O) from the protonated molecule nih.gov. The specific fragments observed can help to confirm the identity of the compound.

Table 3: Potential LC-MS/MS Transitions for the Analysis of this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
[M-H]⁻Varies-
[M+H]⁺VariesH₂O, C₂H₂O

The exact m/z values would depend on the molecular weight of this compound and its fragmentation behavior, which would be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds sigmaaldrich.comacs.orgnih.govresearchgate.netacs.orgnih.gov. As discussed in section 4.1.2, this compound requires derivatization prior to GC-MS analysis. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte upon electron ionization (EI) sigmaaldrich.comacs.orgresearchgate.netacs.org.

The EI mass spectrum of a derivatized compound contains a wealth of structural information. The molecular ion peak, if present, confirms the molecular weight of the derivative. The fragmentation pattern, which is a unique fingerprint of the molecule, arises from the cleavage of specific bonds within the ion libretexts.orgyoutube.commiamioh.eduresearchgate.netlibretexts.org. For the trimethylsilyl derivative of an N-acetylated amino acid, characteristic fragments would arise from the loss of methyl groups, the silyl group, and cleavage of the carbon chain sigmaaldrich.comresearchgate.net. By analyzing these fragments, the structure of the original molecule can be confirmed researchgate.netnih.gov.

GC-MS is also a powerful tool for metabolite profiling, which involves the comprehensive analysis of all small molecules (metabolites) in a biological sample mdpi.comillinois.edu. If this compound is part of a metabolic pathway, GC-MS can be used to identify and quantify it along with other related metabolites in biological fluids or tissue extracts. This can provide valuable insights into the biochemical processes in which the compound is involved.

Table 4: Potential Characteristic Mass Fragments for the Trimethylsilyl (TMS) Derivative of this compound in GC-MS

Fragment DescriptionPotential m/z
[M - CH₃]⁺M - 15
[M - C₄H₉]⁺ (from t-butyl silyl derivatives)M - 57
Fragment from cleavage of the octanoic acid chainVaries

This table is illustrative and based on general fragmentation patterns of TMS derivatives of related compounds. The actual mass spectrum would need to be experimentally determined.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural analysis and mechanistic understanding of this compound. In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment, the molecule is first ionized, commonly forming a protonated molecule [M+H]⁺ in positive ion mode. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions.

The fragmentation of N-acetyl amino acids like this compound follows predictable pathways that provide significant structural information. Common fragmentation patterns observed in MS/MS studies of similar compounds include the neutral loss of water (H₂O) and the loss of a ketene molecule (CH₂=C=O) from the acetyl group. nih.gov Another significant fragmentation pathway is the loss of both water and carbon monoxide, which results in the formation of an immonium ion. nih.gov

For this compound (monoisotopic mass: 201.136 g/mol ), the protonated precursor ion would be m/z 202.144. Upon fragmentation, key product ions can be predicted, which are invaluable for identifying the compound in complex biological matrices and for elucidating its structure.

Table 1: Predicted MS/MS Fragmentation of this compound [M+H]⁺

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment
202.144 184.133 H₂O (18.011) [M+H-H₂O]⁺
202.144 160.138 CH₂CO (42.011) [M+H-CH₂CO]⁺
202.144 142.128 H₂O + CO (46.006) Immonium Ion
202.144 116.070 C₅H₁₀O (86.073) Fragment from alkyl chain cleavage

Data is based on predicted fragmentation patterns from the Human Metabolome Database (HMDB) for N-Acetylaminooctanoic acid and general fragmentation principles for N-acetyl amino acids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination and quantification of this compound.

Structural Elucidation by ¹H and ¹³C NMR

¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

In the ¹H NMR spectrum of this compound, distinct signals are expected. The proton of the carboxylic acid group (-COOH) would appear significantly downfield, typically in the 10-12 ppm range, often as a broad singlet. libretexts.org The proton on the alpha-carbon (-CH), adjacent to both the amide and carboxyl groups, would be deshielded and appear as a multiplet. The protons of the long alkyl chain would resonate in the upfield region, while the three protons of the acetyl methyl group (-COCH₃) would give a characteristic sharp singlet around 2 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon of the carboxylic acid group (-COOH) and the amide carbonyl carbon (-NHC O) would be the most downfield signals, typically above 170 ppm. The alpha-carbon, attached to both nitrogen and a carbonyl group, would also be significantly deshielded. The carbons of the alkyl chain and the acetyl methyl group would appear in the more shielded, upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carboxyl (-COOH) 10.0 - 12.0 175 - 180
Amide Carbonyl (-NHC O-) - 170 - 175
Alpha-Carbon (-CH-) 4.0 - 4.5 50 - 55
Acetyl Methyl (-COCH₃) 1.9 - 2.1 22 - 25
Methylene Chain (-CH₂-)n 1.2 - 1.6 25 - 35
Terminal Methyl (-CH₃) 0.8 - 0.9 13 - 15

Note: These are predicted values based on general chemical shift ranges for similar functional groups. libretexts.org

Quantitative NMR for Research Applications

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance. Unlike chromatographic methods, qNMR does not require an identical standard of the analyte for calibration. The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei.

For the quantification of this compound, a well-resolved signal that is unique to the molecule, such as the singlet from the acetyl methyl protons, is chosen. A certified internal standard of known concentration is added to the sample. By comparing the integral of the analyte's signal to the integral of a known signal from the internal standard, the exact concentration of this compound can be calculated. This method is valued for its accuracy, traceability to SI units, and the ability to provide structural confirmation and quantification in a single experiment.

Sample Preparation and Derivatization Methodologies for Enhanced Analysis

Effective sample preparation is critical for accurate analysis, aiming to extract this compound from its matrix and remove interfering substances. The choice of method depends on the sample type (e.g., plasma, tissues, food). Common techniques include:

Protein Precipitation : For biological fluids like plasma or serum, proteins are often removed by adding a solvent like methanol or acetonitrile, which denatures and precipitates them.

Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can be used to isolate this compound from aqueous samples into an organic solvent.

Solid-Phase Extraction (SPE) : SPE uses a solid sorbent to selectively adsorb the analyte or interferences from the sample, allowing for cleanup and concentration prior to analysis.

Derivatization is often employed to improve the analytical properties of this compound, particularly for gas chromatography (GC) or to enhance sensitivity in LC-MS. The carboxylic acid group is a primary target for derivatization. Reagents can convert the carboxylic acid into an ester or an amide, which can be more volatile for GC analysis or have better ionization efficiency for MS. Fluorescent derivatization reagents can be attached to the carboxylic acid group, allowing for highly sensitive detection by fluorescence detectors.

Table 3: Common Derivatization Reagents for the Carboxylic Acid Group

Reagent Class Example Reagent Purpose
Esterification Agents Diazomethane, Alkyl Chloroformates Increase volatility for GC, improve chromatographic shape.
Fluorescent Labels 5-(Bromomethyl)fluorescein Enables highly sensitive fluorescence detection in HPLC.

These advanced analytical techniques, from the detailed fragmentation analysis by MS/MS to the precise structural and quantitative data from NMR, coupled with robust sample preparation and derivatization, are essential for furthering the research on this compound.

Applications of 2 Acetamidooctanoic Acid in Academic Research and Biotechnology

As a Building Block in Organic Synthesis

In the field of organic synthesis, 2-acetamidooctanoic acid can be utilized as a fundamental building block for the construction of more complex molecules. The presence of both a carboxylic acid and an acetamido group provides two reactive sites for chemical modifications, making it a valuable precursor in multi-step synthetic pathways.

Synthesis of Complex Peptides and Peptide Mimetics

The N-acetylation of amino acids is a common strategy in peptide chemistry to enhance the stability and biological activity of peptides. nih.gov N-terminal acetylation, for instance, can protect peptides from degradation by aminopeptidases, thereby increasing their half-life in biological systems. lifetein.combiosyn.com The incorporation of this compound into a peptide sequence can introduce a lipid component, which may influence the peptide's solubility, membrane permeability, and interaction with biological targets. nih.gov

Peptide mimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as better stability and oral bioavailability. The unique structural features of this compound, including its lipophilic carbon chain, make it an attractive candidate for the synthesis of peptide mimetics. By incorporating this N-acetylated amino acid, researchers can design novel structures that emulate the spatial arrangement of amino acid residues in a target peptide while offering resistance to enzymatic degradation.

Design and Synthesis of Enzyme Probes and Inhibitors

N-acetylated amino acids can serve as precursors in the design and synthesis of enzyme probes and inhibitors. These molecules are crucial for studying enzyme function and for the development of new therapeutic agents. By modifying the structure of this compound, it is possible to create molecules that can specifically interact with the active site of an enzyme, either to report on its activity (probes) or to block its function (inhibitors).

The design of such molecules often involves creating a structure that mimics the natural substrate of the enzyme. The N-acetyl group can be important for recognition by the enzyme, and the octanoyl chain can provide interactions with hydrophobic pockets in the enzyme's active site. For example, in the context of high-throughput screening for angiotensin-converting enzyme (ACE) inhibitors, various molecular scaffolds are explored to identify potent drug candidates. nih.gov

Utility in Mechanistic Biochemical Studies

The application of specifically designed molecules is fundamental to unraveling complex biochemical processes. This compound can be a useful tool in such mechanistic studies, particularly in the investigation of metabolic pathways and enzyme function.

Probing Metabolic Pathways and Enzyme Substrate Specificity

Metabolomics studies often investigate the cellular processing of fatty acids to understand various physiological and pathological states. nih.gov While research has focused on octanoic acid and its role in metabolic pathways, the use of this compound as a metabolic probe is an area of potential exploration. By introducing this modified amino acid into a biological system, researchers could trace its metabolic fate and identify the enzymes that act upon it. This can provide insights into the substrate specificity of enzymes involved in fatty acid and amino acid metabolism.

The study of N-acetylated amino acids is an emerging field, with evidence suggesting their endogenous synthesis and potential biological roles. nilssonlab.se N-acetyltransferases (NATs) are a class of enzymes responsible for the acetylation of proteins and potentially small molecules. nih.govnih.govembopress.org Investigating the interaction of this compound with these enzymes could help to elucidate their substrate preferences and biological functions. The deacetylation of N-acetylated amino acids is catalyzed by aminoacylases, and studying this process with this compound could reveal the substrate scope of these enzymes. rsc.org

Development of Analytical Standards and Reference Materials

In analytical chemistry, reference materials with high purity are essential for the accurate quantification of substances in various samples. scbt.com Octanoic acid itself is used as an analytical standard in chromatography techniques. sigmaaldrich.com Given the increasing interest in profiling N-acetylated amino acids in biological samples, this compound could serve as a valuable analytical standard for the development and validation of new analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) assays.

Role in In Vitro Assay Development and Screening

The development of robust in vitro assays is critical for identifying and characterizing new therapeutic agents. nih.govnih.gov While there is no specific literature detailing the use of this compound in in vitro assay development, its properties suggest potential utility. For instance, in assays designed to identify novel enzyme inhibitors, this compound could be used as a substrate or a reference inhibitor.

Biotechnological Applications (non-pharmacological)

While the biotechnological applications of amino acids and their derivatives are a broad and active area of research, specific non-pharmacological applications for this compound are not extensively documented in publicly available scientific literature. Research in biotechnology often focuses on related compounds such as 2-aminooctanoic acid for purposes like enhancing the efficacy of antimicrobial peptides. However, information specifically detailing the use of the N-acetylated form, this compound, in the following areas is currently limited.

Bioremediation and Microbial Degradation Studies

There is currently no available scientific literature or research data detailing the application of this compound in the fields of bioremediation or microbial degradation. Studies in these areas typically focus on the breakdown of environmental pollutants, and this compound has not been identified as a substrate or a mediating agent in such processes based on current research.

A comprehensive search of academic and research databases reveals no studies that have investigated the degradation of this compound by microorganisms or its use in the remediation of contaminated environments.

Materials Science Applications

At present, there are no documented applications of this compound within the field of materials science. While amino acid derivatives can sometimes be utilized in the synthesis of biocompatible polymers or other novel materials, there is no specific research indicating that this compound has been explored for such purposes.

Future Research Directions and Unexplored Avenues for 2 Acetamidooctanoic Acid

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of unnatural alpha-amino acids like 2-acetamidooctanoic acid is a rapidly advancing field. researchgate.net Future research should focus on developing novel stereoselective synthetic methodologies to produce enantiomerically pure forms of this compound, which are crucial for elucidating its specific biological functions. Current methods for synthesizing N-acetyl-α-amino acids often involve the acetylation of the corresponding amino acid with agents like acetic anhydride (B1165640). researchgate.netgoogle.com However, achieving high stereoselectivity for unnatural amino acids remains a challenge.

Promising future approaches include the use of chiral catalysts and enzymatic resolutions. researchgate.net The development of catalysts that can facilitate the asymmetric synthesis of this compound would be a significant step forward. Additionally, exploring enzymes that can selectively N-acetylate one enantiomer of 2-aminooctanoic acid or selectively hydrolyze one enantiomer of racemic this compound could provide efficient and environmentally friendly synthetic routes. researchgate.net

Synthetic ApproachPotential AdvantagesKey Research Focus
Chiral Catalysis High enantioselectivity, potential for large-scale synthesis.Design and screening of novel catalysts specific for medium-chain amino acids.
Enzymatic Resolution High specificity, mild reaction conditions, environmentally friendly.Identification and engineering of enzymes (e.g., acylases, amidases) for stereoselective synthesis or resolution.
Microwave-Assisted Synthesis Rapid reaction times, improved yields.Optimization of reaction conditions for the stereoselective synthesis of this compound. researchgate.net

Advanced Mechanistic Studies on its Biological Interactions

The biological interactions of this compound are largely unexplored. Its structure, combining a fatty acid chain and an amino acid headgroup, suggests it may interact with a variety of biological targets, including enzymes and receptors. nih.gov Future research should employ advanced mechanistic studies to elucidate these interactions.

One area of interest is its potential to modulate the activity of enzymes involved in fatty acid metabolism. Structurally related compounds, such as 2-bromooctanoate, are known to inhibit fatty acid oxidation by targeting enzymes like 3-ketothiolase. nih.govnih.gov It is plausible that this compound could exhibit similar inhibitory or modulatory effects. Investigating its interactions with human serum albumin (HSA) is also a priority, as octanoic acid is known to influence the binding of drugs to this major transport protein. nih.gov

Potential Biological TargetRationale for InvestigationProposed Mechanistic Studies
Fatty Acid Metabolizing Enzymes Structural similarity to fatty acids and their derivatives. nih.govEnzyme kinetics assays, structural biology (X-ray crystallography, cryo-EM) of enzyme-ligand complexes.
Human Serum Albumin (HSA) Octanoic acid is a known ligand of HSA. nih.govIsothermal titration calorimetry (ITC), surface plasmon resonance (SPR), NMR spectroscopy to characterize binding affinity and thermodynamics.
G Protein-Coupled Receptors (GPCRs) N-acyl amino acids can act as signaling molecules. nih.govReceptor binding assays, functional assays (e.g., cAMP measurement) in cell lines expressing specific GPCRs.

Exploration of its Metabolic Fate in Diverse Organisms

Understanding the metabolic fate of this compound is crucial for its potential development as a research tool or therapeutic agent. N-acylated amino acids are involved in various metabolic pathways, including protein degradation and the regulation of the urea (B33335) cycle. mdpi.com The metabolic pathways for many N-acyl amino acids, however, are not yet fully understood. nih.gov

Future research should investigate the enzymes responsible for the biosynthesis and degradation of this compound in different organisms. This could involve identifying specific acyltransferases that might synthesize it and aminoacylases or amidohydrolases that could break it down. nih.govmdpi.com Studies on the biodegradation of octanoic acid and its derivatives in microorganisms could provide insights into the potential environmental fate of this compound. nih.govnih.govepa.gov

Research QuestionOrganism ModelExperimental Approach
Identification of catabolic enzymes Bacteria (e.g., Pseudomonas putida), Yeast (Saccharomyces cerevisiae), Mammalian cell linesStable isotope tracing, metabolomics, proteomics to identify breakdown products and candidate enzymes.
Elucidation of anabolic pathways Mammalian cell lines, tissue homogenatesIn vitro assays with candidate acyltransferases and precursors (octanoyl-CoA and 2-aminooctanoic acid).
Determination of pharmacokinetic profile Rodent modelsAdministration of labeled this compound followed by analysis of its distribution, metabolism, and excretion.

Integration into High-Throughput Screening Platforms for Research Tools

For instance, an HTS assay could be designed to identify inhibitors of an enzyme that metabolizes this compound. Conversely, this compound itself could be screened against a library of proteins to identify novel binding partners. The development of fluorescent or luminescent derivatives of this compound would be highly beneficial for such HTS applications. nih.gov The successful use of HTS to screen for octanoic acid producers demonstrates the feasibility of such approaches for related molecules. nih.govresearchgate.net

HTS ApplicationAssay PrinciplePotential Discoveries
Enzyme Substrate A fluorescently labeled version of this compound is used to measure the activity of a catabolizing enzyme.Inhibitors of the enzyme, providing potential therapeutic leads.
Protein Binding This compound is immobilized on a surface to screen for proteins that bind to it.Novel protein targets and interaction partners.
Phenotypic Screening Cells are treated with this compound, and changes in phenotype (e.g., cell growth, differentiation) are monitored.Insights into its cellular functions and pathways it modulates.

Harnessing its Structure for Rational Design of Chemical Probes

The structure of this compound provides a versatile scaffold for the rational design of chemical probes to investigate biological processes. By modifying its structure, researchers can create tools for target identification, imaging, and mechanistic studies.

Future research should focus on structure-activity relationship (SAR) studies to understand which parts of the molecule are critical for any observed biological activity. drugdesign.org Based on SAR data, functional groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers could be incorporated into the structure of this compound. These chemical probes could then be used to visualize its subcellular localization, identify its binding partners, and dissect its mechanism of action. The development of N-acetyl muramic acid probes for studying bacterial cell walls serves as an excellent example of this strategy. nih.govacs.org

Type of Chemical ProbeStructural ModificationApplication
Fluorescent Probe Attachment of a fluorophore (e.g., fluorescein, rhodamine).Live-cell imaging to determine subcellular localization.
Affinity-Based Probe Incorporation of a biotin tag.Pull-down assays to identify binding proteins from cell lysates.
Photo-Affinity Probe Addition of a photo-reactive group (e.g., diazirine, benzophenone).Covalent cross-linking to target proteins upon photoactivation for target identification.
Bioorthogonal Probe Introduction of an azide (B81097) or alkyne group.In vivo labeling and tracking of the molecule through click chemistry. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 2-acetamidooctanoic acid in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Sample preparation should include protein precipitation (e.g., methanol:acetonitrile 1:1) to reduce matrix interference. Use reverse-phase C18 columns with mobile phases optimized for polar metabolites (e.g., 0.1% formic acid in water/acetonitrile gradients). Calibration curves should be validated using isotopically labeled internal standards (e.g., ²H- or ¹³C-labeled analogs) to correct for ion suppression .

Q. How should this compound be stored to ensure stability during experiments?

  • Methodological Answer : Store lyophilized this compound at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. For aqueous solutions, use pH-stable buffers (e.g., phosphate-buffered saline, pH 7.4) and avoid repeated freeze-thaw cycles. Stability tests under varying temperatures and pH conditions should precede long-term studies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-compliant guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and solution preparation. In case of skin contact, wash immediately with soap and water. Emergency procedures should reference SDS sections on toxicity (e.g., acute exposure management) and disposal (e.g., incineration for organic waste) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported metabolic roles of this compound across studies?

  • Methodological Answer : Conduct meta-analyses of existing datasets (e.g., GWAS, metabolomics) to identify confounding variables (e.g., population genetics, dietary factors). Validate findings using in vitro models (e.g., hepatocyte cultures) with controlled nutrient media. Statistical approaches like Mendelian randomization can disentangle causation from correlation .

Q. What experimental designs elucidate the interaction between this compound and the NAT8 enzyme?

  • Methodological Answer : Use CRISPR-Cas9 to generate NAT8-knockout cell lines and compare metabolite profiles (via untargeted metabolomics) to wild-type controls. Enzyme kinetics assays (e.g., Michaelis-Menten plots) with purified NAT8 and synthetic this compound can quantify substrate specificity. Structural studies (X-ray crystallography or NMR) may reveal binding motifs .

Q. How do researchers address contradictory findings on this compound’s role in inflammation?

  • Methodological Answer : Perform dose-response studies in primary immune cells (e.g., macrophages) across species (human/mouse). Measure pro-/anti-inflammatory cytokines (IL-6, IL-10) via multiplex assays. Transcriptomic profiling (RNA-seq) can identify pathway-specific effects (e.g., NF-κB vs. PPARγ activation). Control for cell viability using ATP-based assays to rule out cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.